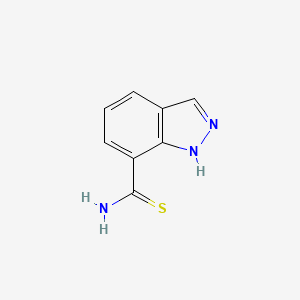

1H-indazole-7-carbothioamide

Description

Significance of Indazole Scaffolds in Modern Chemical Biology and Organic Synthesis

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry and organic synthesis. researchgate.netnih.gov Its unique structural and electronic properties make it a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity. benthamdirect.com Indazoles exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govmdpi.com

In chemical biology, indazole derivatives are integral to the development of therapeutic agents across a wide spectrum of diseases. benthamdirect.com They are found in numerous commercially available drugs and compounds in clinical trials, demonstrating a broad range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, antiarrhythmic, and antitumor effects. researchgate.netbenthamdirect.com For instance, pazopanib (B1684535) is a multi-kinase inhibitor used in cancer therapy, and entrectinib (B1684687) is an inhibitor of tropomyosin receptor kinases, both featuring the indazole core. rsc.org The versatility of the indazole scaffold allows for diverse substitutions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov

From an organic synthesis perspective, the construction of the indazole ring system is a topic of ongoing research. mdpi.com Various synthetic strategies have been developed, often starting from precursors like o-fluorobenzaldehydes or through intramolecular cyclization reactions. acs.org The ability to functionalize the indazole ring at different positions is crucial for creating libraries of compounds for drug discovery programs. rsc.org

Role of Carbothioamide Moieties in Ligand Design and Molecular Recognition

The carbothioamide group (-C(=S)NH2), an isostere of the amide group, plays a significant role in ligand design and molecular recognition. The replacement of the carbonyl oxygen with a sulfur atom alters the electronic and steric properties of the moiety. Thioamides are better hydrogen bond donors than their amide counterparts and can participate in unique interactions with biological targets. researchgate.net

Molecular recognition studies have highlighted the importance of the carbothioamide group in various biological contexts. For example, pyridine (B92270) carbothioamide derivatives have been investigated for their anti-inflammatory potential, with molecular docking studies revealing favorable binding interactions with enzymes like cyclooxygenase (COX). tandfonline.com The ability of the carbothioamide to form key hydrogen bonds is often a determining factor in the biological activity of these compounds. researchgate.net

Historical Perspective on Indazole-Carbothioamide Derivatives in Chemical Research

The exploration of indazole-carbothioamide derivatives in chemical research has evolved alongside the broader fields of heterocyclic chemistry and medicinal chemistry. Early research into indazoles focused on their fundamental synthesis and reactivity. Over time, as the therapeutic potential of the indazole scaffold became more apparent, chemists began to explore the effects of introducing various functional groups, including the carbothioamide moiety.

Historical synthetic routes to indazole derivatives often involved the reaction of substituted hydrazines with appropriate precursors. sci-hub.se The introduction of a carbothioamide group at different positions on the indazole ring has been achieved through various synthetic methodologies. For instance, the reaction of ylidene-N-phenylhydrazine-carbothioamides with quinones has been reported to yield indazole-1-carbothioamide derivatives. arkat-usa.org

The investigation of the biological activities of these derivatives has been a significant driver of research. Studies have explored their potential as antibacterial agents and for other therapeutic applications. scispace.com The combination of the privileged indazole scaffold with the unique properties of the carbothioamide group has led to the discovery of compounds with interesting and potent biological profiles.

Overview of Current Research Paradigms Investigating 1H-Indazole-7-carbothioamide

Current research on this compound is situated within the broader context of discovering novel bioactive molecules. While specific, in-depth studies focusing solely on this compound are not extensively documented in publicly available literature, the investigation of related structures provides insight into the current research paradigms.

The primary focus of current research on indazole derivatives is the synthesis and evaluation of their biological activities. mdpi.com This often involves the creation of libraries of compounds with systematic variations to the core structure to establish structure-activity relationships (SAR). For example, research on indazole-3-carboxamide derivatives has explored their potential as anticancer agents. derpharmachemica.com

A significant paradigm in modern drug discovery is the use of computational methods, such as molecular docking, to predict the binding of ligands to their biological targets. tandfonline.com This in silico approach helps to rationalize observed biological activities and guide the design of new, more potent compounds. For any future research on this compound, it is expected that computational modeling would play a key role in identifying potential protein targets and predicting binding modes.

Furthermore, the development of efficient and practical synthetic routes to access these molecules is a continuous area of research. acs.org The synthesis of 1H-indazole-7-carboxylic acid, a closely related precursor, has been described, and this could serve as a starting point for the synthesis of the target carbothioamide. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3S |

|---|---|

Molecular Weight |

177.23 g/mol |

IUPAC Name |

1H-indazole-7-carbothioamide |

InChI |

InChI=1S/C8H7N3S/c9-8(12)6-3-1-2-5-4-10-11-7(5)6/h1-4H,(H2,9,12)(H,10,11) |

InChI Key |

HHWHQKFVHBJFPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=S)N)NN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1h Indazole 7 Carbothioamide

Retrosynthetic Analysis of 1H-Indazole-7-carbothioamide

A retrosynthetic analysis of this compound identifies key bond disconnections that simplify the target molecule into readily available starting materials. The primary disconnection targets the carbothioamide group, which can be retrosynthetically derived from several functional groups. The most common precursors are the corresponding amide (1H-indazole-7-carboxamide) or nitrile (1H-indazole-7-carbonitrile) through functional group interconversion.

The indazole ring itself represents another major structural unit for disconnection. The formation of the bicyclic indazole system can be envisioned through the cyclization of a suitably substituted benzene (B151609) derivative. Common strategies involve the intramolecular cyclization of ortho-substituted phenyl hydrazones or the reductive cyclization of ortho-nitrobenzyl compounds. For instance, a plausible precursor could be a 2-nitro-toluene derivative which, through a series of transformations, can be cyclized to form the indazole core. A classical approach might involve an SN2 type process to introduce the sulfur atom. youtube.com

Precursor Synthesis and Functional Group Interconversions for the Indazole Core

The synthesis of a stable and correctly functionalized indazole core is paramount for the successful construction of this compound. This section details the preparation of the key carboxylic acid precursor and general strategies for modifying the indazole moiety.

Synthesis of 1H-Indazole-7-carboxylic Acid Precursors

1H-Indazole-7-carboxylic acid is a pivotal intermediate in the synthesis of the target thioamide. nordmann.globalchemimpex.com One documented method for its preparation begins with methyl-2-amino-3-methylbenzoate. chemicalbook.com This starting material undergoes a cyclization reaction to form the indazole ring system. The process involves heating the aminobenzoate in anhydrous toluene (B28343) with potassium acetate (B1210297), followed by the addition of acetic anhydride (B1165640) and isoamyl nitrite (B80452) to facilitate the diazotization and subsequent intramolecular cyclization. chemicalbook.com The resulting product is the methyl ester, methyl 1H-indazole-7-carboxylate, which can then be hydrolyzed to the desired 1H-indazole-7-carboxylic acid. chemicalbook.com

An alternative approach involves the direct carboxylation of the indazole ring. Emerging methods in C-H activation allow for the introduction of a carboxylic acid group onto the indazole core using transition metal catalysts like palladium or copper.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Methyl-2-amino-3-methylbenzoate | 1. KOAc, Acetic anhydride, Toluene, reflux; 2. Isoamyl nitrite | Methyl 1H-indazole-7-carboxylate | Not specified | chemicalbook.com |

| Methyl 1H-indazole-7-carboxylate | Lithium hydroxide, aq. Tetrahydrofuran, reflux | 1H-Indazole-7-carboxylic Acid | Not specified |

This table summarizes key synthetic steps for preparing 1H-indazole-7-carboxylic acid precursors.

Strategies for Functionalization of the Indazole Moiety

The indazole ring is a versatile scaffold that can be functionalized at various positions. mdpi.com While 1H-indazole is the most thermodynamically stable tautomer, functionalization can occur on the nitrogen atoms or the carbon atoms of either the pyrazole (B372694) or benzene ring. researchgate.net

C-H functionalization has become a powerful tool for derivatizing indazoles, offering an efficient way to increase molecular complexity. researchgate.netrsc.org Transition-metal catalysis is widely employed for this purpose. mdpi.com For instance, direct arylation at the C7 position of the indazole ring has been achieved using palladium acetate with a phenanthroline ligand. mdpi.com While direct C7 carboxylation is the most direct route for the precursor of interest, other functionalizations such as halogenation, amination, and alkoxylation, particularly at the C3 position, are well-documented and highlight the reactivity of the indazole system. mdpi.com The choice of protecting groups for the indazole nitrogen can be crucial in directing the regioselectivity of these functionalization reactions. mdpi.com

Direct Synthesis Routes to this compound

With the indazole core established, the final step is the formation of the carbothioamide group. This can be achieved either by converting the corresponding amide or through a more direct one-pot approach from other precursors.

Thionation Reactions and Optimization for Amide-to-Thioamide Conversion

The conversion of an amide to a thioamide is a common transformation in organic synthesis. mdpi.com This involves replacing the carbonyl oxygen with a sulfur atom, a process known as thionation. The precursor for this reaction is 1H-indazole-7-carboxamide. The synthesis of this amide can be achieved by reacting 1H-indazole-7-carboxylic acid with an aminating agent, often facilitated by a coupling reagent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). rsc.orggoogle.com

Several reagents are available for the thionation of the resulting amide. organic-chemistry.org

Lawesson's Reagent : This is one of the most widely used thionating agents. mdpi.comresearchgate.net It is effective for a wide range of amides but can require high temperatures and chromatographic purification to remove phosphorus byproducts. mdpi.combenthamdirect.com

Phosphorus Pentasulfide (P₄S₁₀) : Often used in pyridine (B92270) or other high-boiling solvents, P₄S₁₀ is a powerful, albeit harsh, thionating agent. mdpi.comorganic-chemistry.org Using P₄S₁₀ supported on alumina (B75360) can simplify the workup, as the byproducts can be removed by hydrolysis rather than chromatography. benthamdirect.com

Ammonium (B1175870) Phosphorodithioate : This reagent offers a milder and often higher-yielding alternative for the conversion of amides to thioamides. organic-chemistry.org

Optimization of these reactions typically involves adjusting the solvent, temperature, and reaction time to maximize yield and minimize side reactions.

| Thionating Agent | Typical Conditions | Advantages | Disadvantages | Reference |

| Lawesson's Reagent | Toluene or xylene, reflux | Widely applicable | Harsh conditions, difficult byproduct removal | mdpi.com |

| P₄S₁₀ / Al₂O₃ | Dioxane, reflux | Inexpensive, easy workup | Can be harsh | benthamdirect.com |

| Ammonium Phosphorodithioate | Toluene, reflux | Mild, high yields, easy to handle | Not as common as Lawesson's reagent | organic-chemistry.org |

This table compares common reagents for the thionation of amides.

One-Pot Synthetic Approaches to the Carbothioamide Moiety

One-pot syntheses offer advantages in terms of efficiency and reduced waste. Several methods exist for the direct conversion of other functional groups to thioamides, bypassing the isolation of the amide intermediate.

One such approach is the direct conversion of a carboxylic acid to a thioamide. rsc.orgresearcher.life Research has shown that reacting carboxylic acids with ammonium phosphorodithioates in a solvent like toluene can directly yield the corresponding primary, secondary, or tertiary thioamides in good yields. rsc.orgrsc.orgresearchgate.net This method is operationally simple and avoids the need for additional catalysts or additives. rsc.org

Another viable one-pot strategy starts from a nitrile precursor, 1H-indazole-7-carbonitrile. The conversion of nitriles to thioamides can be accomplished using various sulfur sources. organic-chemistry.org The most traditional method involves thiohydrolysis with hydrogen sulfide (B99878) or ammonium sulfide, often under pressure. rsc.org More modern and convenient methods utilize reagents like phosphorus pentasulfide or thioacetic acid. organic-chemistry.org For example, the reaction of nitriles with phosphorus pentasulfide can provide thioamides in high yields under relatively mild conditions. organic-chemistry.org

| Precursor | Reagents | Key Features | Reference |

| 1H-Indazole-7-carboxylic Acid | Ammonium phosphorodithioates | Direct, one-pot conversion from acid | rsc.orgrsc.org |

| 1H-Indazole-7-carbonitrile | Phosphorus pentasulfide | High-yielding conversion from nitrile | organic-chemistry.org |

| 1H-Indazole-7-carbonitrile | Thioacetic acid, CaH₂ | Good to excellent yields | organic-chemistry.org |

This table outlines one-pot synthetic routes to the carbothioamide moiety.

Alternative Synthetic Pathways and Novel Reaction Development

The synthesis of this compound can be approached through the functionalization of a pre-existing indazole core or by constructing the bicyclic system with the desired substituent or a precursor already in place. A common and practical route involves the preparation of 1H-indazole-7-carbonitrile as a key intermediate, which is then converted to the target carbothioamide.

The synthesis of the 1H-indazole-7-carbonitrile intermediate can be achieved from 7-nitro-1H-indazole. This transformation involves a multi-step process that includes reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the cyano group. An alternative to the Sandmeyer reaction is the palladium-mediated cyanation of a 7-halo-indazole or a 7-triflate-1H-indazole. For instance, 7-iodo-1H-indazole can be synthesized from 7-nitro-1H-indazole in a two-step sequence involving reduction and a subsequent iodination reaction. researchgate.net This 7-iodo intermediate can then undergo cyanation.

Once 1H-indazole-7-carbonitrile is obtained, it can be converted to this compound. This transformation is typically achieved through the addition of a sulfur source to the nitrile group. Various reagents and methods are available for this thionation process, including the use of hydrogen sulfide in the presence of a base or catalyst, or reagents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.orgthieme-connect.comthieme-connect.com

Catalytic methods are instrumental in the synthesis of this compound, particularly for the formation of the key intermediate, 1H-indazole-7-carbonitrile, and for direct C-H functionalization of the indazole ring.

Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing the cyano group at the 7-position of the indazole ring. Starting from a 7-halo-1H-indazole, such as 7-iodo-1H-indazole, a cyanation reaction can be carried out using a cyanide source like zinc cyanide (Zn(CN)₂) and a palladium catalyst, such as Pd₂(dba)₃, in the presence of a suitable ligand like dppf. researchgate.net To circumvent issues with unprotected indazoles in palladium catalysis, a temporary protecting group on the indazole nitrogen may be employed. researchgate.net

Direct C-H functionalization is an increasingly important strategy in organic synthesis. Palladium-catalyzed direct C7-arylation of substituted indazoles has been reported, which suggests the potential for direct C7-cyanation, although this specific transformation is less documented. acs.org Other transition metals, such as cobalt, have been used for the C-H bond functionalization of azobenzenes to form indazoles, which could potentially be adapted for the synthesis of 7-substituted indazoles. nih.govnih.gov

For the conversion of the nitrile to the thioamide, anion-exchange resins in their SH- form can catalyze the reaction of nitriles with hydrogen sulfide under mild conditions. thieme-connect.com Silica (B1680970) sulfuric acid has also been reported as an efficient solid acid catalyst for the synthesis of the indazole ring system itself from ortho-hydroxy aromatic aldehydes or ketones and hydrazine (B178648) hydrate. iau.ir

| Reaction Step | Catalyst/Reagent | Substrate | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Cyanation | Pd₂(dba)₃/dppf, Zn(CN)₂ | N-acetyl-7-iodo-1H-indazole | N-acetyl-1H-indazole-7-carbonitrile | 96% | researchgate.net |

| Indazole Synthesis | Silica Sulfuric Acid (SSA) | o-hydroxy acetophenone, Hydrazine hydrate | 3-methyl-1H-indazole | 90% | iau.ir |

| Thionation of Nitrile | Anion-exchange resin (SH⁻ form), H₂S | Aromatic/Aliphatic Nitriles | Primary Thioamides | 25-96% | thieme-connect.com |

| C7-Arylation | Pd(OAc)₂, P(o-tol)₃, CsOAc | N-pivaloyl-indazole | N-pivaloyl-7-aryl-indazole | Up to 83% | acs.org |

Microwave-assisted synthesis and flow chemistry offer significant advantages for the synthesis of this compound and its precursors, including reduced reaction times, improved yields, and enhanced safety and scalability.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed for the synthesis of various indazole derivatives. mdpi.comajrconline.org For example, the condensation of salicylaldehydes with hydrazine hydrates to form indazoles can be significantly accelerated using microwave heating, providing good to excellent yields in a one-pot, eco-friendly process. ajrconline.org This methodology could be applied to a suitably substituted salicylaldehyde (B1680747) to construct the indazole ring of the target compound. The synthesis of indazole acetic acids from 3-amino-3-(2-nitrophenyl)propanoic acids has also been effectively carried out using microwave irradiation, demonstrating the utility of this technology for N-N bond forming reactions to create the indazole core. diva-portal.orgresearchgate.net

Flow Chemistry: Flow chemistry is particularly well-suited for handling hazardous reagents and intermediates, and for scaling up reactions. The synthesis of indazoles, which can involve unstable intermediates like diazonium salts, benefits greatly from the enhanced safety and control offered by flow reactors. acs.orgrsc.orgmdpi.com A general one-step synthesis of substituted indazoles using a flow reactor has been reported, providing a safe and scalable route to pharmaceutically relevant fragments. acs.org This approach could be adapted for the continuous production of a 7-substituted indazole precursor. Furthermore, multi-step flow syntheses have been developed for complex indazole derivatives, demonstrating the capability of this technology for sequential transformations in a continuous manner, which could be envisioned for the synthesis of this compound from a starting material through to the final product. rsc.org

| Methodology | Reaction | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Indazole synthesis from hydrazone | Reduced reaction time, improved yields, eco-friendly | 80°C, 50W, 3-5 min | ajrconline.org |

| Microwave-Assisted | Synthesis of indazole acetic acids | Rapid synthesis of substituted indazoles | 150°C, 30 min | diva-portal.org |

| Flow Chemistry | One-step indazole synthesis | Increased safety, scalability, reproducibility | Continuous flow reactor | acs.org |

| Flow Chemistry | Multi-step synthesis of indazole derivatives | Safe handling of hazardous intermediates, scalability | Sequential coiled reactors | rsc.org |

The application of green chemistry principles to the synthesis of this compound focuses on the use of less hazardous reagents, environmentally benign solvents, and energy-efficient processes.

The synthesis of indazoles has been achieved using greener methods, such as employing water as a solvent and avoiding metal catalysts. tandfonline.com For instance, the synthesis of triazolo[1,2-a]indazole-triones has been demonstrated using silver nanoparticles capped with a plant extract as a reusable, eco-friendly catalyst under solvent-free conditions. tandfonline.com While not directly for the target compound, this illustrates the potential for developing greener catalytic systems.

For the thionation of the nitrile precursor, several green approaches have been reported for thioamide synthesis in general. These include catalyst-free reactions in water and the use of elemental sulfur in multicomponent reactions, which avoids the use of more hazardous thionating agents. organic-chemistry.org The use of solid-supported catalysts, such as silica sulfuric acid, also aligns with green chemistry principles by simplifying product purification and allowing for catalyst recycling. iau.ir

Electrochemical methods are emerging as a sustainable alternative for the synthesis of indazoles, as they use electricity as a "traceless" reagent, often under mild conditions and without the need for chemical oxidants or reductants.

The scale-up of the synthesis of this compound requires careful consideration of safety, cost-effectiveness, and process robustness. Several patents and process chemistry articles address the challenges of manufacturing indazole derivatives on a larger scale. google.comchemrxiv.orggoogle.com

Key considerations for the scale-up include:

Starting Material Availability and Cost: The selection of a synthetic route often depends on the commercial availability and cost of the starting materials.

Process Safety: Reactions involving hazardous reagents, such as hydrazine or azides, or unstable intermediates like diazonium salts, require careful control of reaction parameters. Flow chemistry is a valuable tool for mitigating these risks on a larger scale. rsc.org

Regioselectivity: In syntheses involving functionalization of the indazole ring, controlling the regioselectivity is crucial to avoid the formation of difficult-to-separate isomers and to maximize the yield of the desired product.

Purification: The final product must meet stringent purity requirements, especially for pharmaceutical applications. Developing a crystallization-based purification method is often preferred over chromatographic separations on a large scale due to cost and efficiency.

Process Efficiency: Optimizing reaction conditions to maximize yield, minimize reaction time, and reduce the number of synthetic steps are all critical for an economically viable process.

The development of a manufacturing process for the antiviral drug Ensitrelvir, which contains an indazole moiety, highlights the importance of optimizing each synthetic step for scalability, including the choice of reagents and the control of side-product formation. chemrxiv.org

Advanced Structural Elucidation and Spectroscopic Interrogation of 1h Indazole 7 Carbothioamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis

The indazole ring system can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov The 1H-tautomer is generally considered the more thermodynamically stable form. nih.gov NMR spectroscopy is the principal tool for determining the dominant tautomer in solution and for assigning the chemical structure.

For 1H-indazole-7-carbothioamide, a complete NMR analysis would involve a suite of experiments. A standard 1D ¹H NMR spectrum would provide initial information on the number and environment of protons, while a ¹³C NMR spectrum would reveal the carbon skeleton. chemicalbook.comnih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to probe through-bond and through-space correlations, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton (¹H-¹H) coupling networks, crucial for tracing the connectivity of protons within the benzene (B151609) and pyrazole (B372694) rings. scribd.com For instance, it would confirm the relationships between adjacent protons on the benzene portion of the indazole core.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-proton pairs. It would be used to definitively assign the carbon signal corresponding to each protonated carbon in the molecule. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For this compound, HMBC would be critical for confirming the position of the carbothioamide group at C7 by showing correlations from protons on the indazole ring (e.g., H6) to the carbon of the thioamide group (C=S). researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, which is invaluable for determining stereochemistry and conformation. cam.ac.uk In the case of this compound, NOESY could help understand the spatial orientation of the carbothioamide group relative to the protons on the indazole ring.

A hypothetical data table for the expected NMR assignments is presented below, based on general chemical shift knowledge for indazole derivatives.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on published experimental data for this specific compound.)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 3 | ~135 | ~8.2 (s) | C3a, C4, C=S |

| 3a | ~125 | - | - |

| 4 | ~122 | ~7.2 (t) | C3, C5, C7a |

| 5 | ~128 | ~7.8 (d) | C4, C6, C7 |

| 6 | ~121 | ~7.6 (d) | C4, C5, C7a |

| 7 | ~130 | - | - |

| 7a | ~140 | - | - |

| C=S | ~190 | - | - |

| NH₂ | - | ~9.5 (br s), ~9.0 (br s) | C=S |

Dynamic NMR Spectroscopy for Conformational Dynamics

The carbothioamide group (-CSNH₂) has a significant rotational barrier around the C-N bond due to partial double bond character. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, would be the ideal technique to study this conformational dynamic. unibas.it By analyzing the broadening and coalescence of the signals for the two NH₂ protons at different temperatures, it would be possible to calculate the energy barrier (ΔG‡) for rotation around the C7-(C=S) bond. However, no such studies have been published for this compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Methodologies

Both ESI and APCI are soft ionization techniques suitable for analyzing polar molecules like this compound. acs.orgacs.org

ESI-HRMS would be expected to produce a prominent protonated molecule [M+H]⁺, allowing for the confirmation of the molecular formula C₈H₇N₃S. acs.orgnih.gov

APCI-HRMS could also be used and might provide complementary information, sometimes yielding different adducts or fragmentation patterns depending on the analyte's properties.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. lcms.cz The analysis of these fragments provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected. researchgate.net

Table 2: Predicted Major Fragments in MS/MS of this compound (Note: This table is predictive and not based on published experimental data for this specific compound.)

| m/z (charge) | Proposed Fragment | Neutral Loss |

|---|---|---|

| [M+H]⁺ | Protonated molecule | - |

| [M+H - NH₃]⁺ | Loss of ammonia | NH₃ |

| [M+H - H₂S]⁺ | Loss of hydrogen sulfide (B99878) | H₂S |

| [Indazole-C≡S]⁺ | Thioacylium ion | NH₃ |

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. researchgate.netiucr.orgresearchgate.netresearchgate.net This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the thioamide and indazole N-H groups.

An X-ray crystallographic study of this compound would unequivocally confirm:

The 1H-tautomeric form in the solid state.

The planarity of the indazole ring system.

The precise geometry and orientation of the 7-carbothioamide substituent.

The nature of the hydrogen-bonding network, which is expected to form dimers or extended chains through N-H···S or N-H···N interactions. iucr.org

Currently, no published crystal structure for this compound exists in the Cambridge Structural Database (CSD) or other public repositories.

Single-Crystal X-ray Diffraction and Crystal Packing Analysis

A critical component for the unambiguous determination of a molecule's three-dimensional structure is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, analysis of the resulting crystal structure reveals the intricate network of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. A diligent search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no deposited crystal structure for this compound. While studies on related indazole derivatives, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide and various N-phenylbenzo[g]indazole-2-carbothioamides, have been published, this specific data is crucial and cannot be extrapolated with certainty. chemscene.comresearchgate.net For instance, the crystal structure of (3aR,6R)-3,3,6-Trimethyl-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbothioamide shows that molecules are linked by N—H⋯N and N—H⋯S hydrogen bonds, forming chains. berkeley.edu However, the specific interactions and packing arrangement for this compound remain unknown.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and material science. Each polymorph can exhibit different physical properties, including solubility and stability. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms. researchgate.netmdpi.com There are currently no published studies investigating the potential polymorphism of this compound. Such a study would involve screening for different crystalline forms under various conditions and analyzing the resulting PXRD patterns to identify unique crystal lattices. Without this experimental work, it is impossible to know if this compound exists in multiple forms and what their structural differences might be.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Hydrogen Bonding Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and probing intermolecular interactions within a molecule. arkat-usa.orgasiapharmaceutics.info For this compound, one would expect to observe characteristic vibrational modes for the N-H and C=C bonds of the indazole ring, as well as the C=S (thioamide) and N-H bonds of the carbothioamide group. The positions and shapes of these bands, particularly the N-H and C=S stretching frequencies, would be sensitive to hydrogen bonding within the crystal lattice. nist.gov While reference spectra for the parent 1H-indazole mdpi.comfrontiersin.org and general data for other indazole derivatives are available nist.govijpsjournal.com, the specific FT-IR and Raman spectra for this compound have not been reported. This prevents a detailed assignment of its vibrational modes and an analysis of its hydrogen bonding network based on spectroscopic evidence.

Advanced Hyphenated Techniques in Structural Confirmation

Modern analytical chemistry relies heavily on hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy. bloomtechz.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the structural confirmation of newly synthesized compounds. bldpharm.com While commercial suppliers of this compound mention the availability of analytical data like LC-MS and NMR, these spectra are not published in peer-reviewed literature, and thus, a detailed public analysis is not possible. Reports on related compounds, like 1H-indazole-3-carboxamide, have utilized GC-MS and LC-MS for identification purposes. bldpharm.com A full structural elucidation would typically involve a combination of these methods to confirm the molecular weight and fragmentation pattern, complementing data from other spectroscopic techniques.

Computational Chemistry and Theoretical Investigations of 1h Indazole 7 Carbothioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For 1H-indazole-7-carbothioamide, these methods can elucidate its electronic structure and predict its reactivity.

Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure of molecules. By using functionals like B3LYP combined with a suitable basis set such as 6-311G(d,p), the geometry of this compound can be optimized to find its most stable three-dimensional conformation. arpgweb.comjocpr.com This process minimizes the molecule's energy, providing accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.net The resulting optimized structure is a crucial starting point for all other computational analyses.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S | 1.68 Å |

| C-N (amide) | 1.35 Å | |

| N-N (pyrazole) | 1.37 Å | |

| C=N (pyrazole) | 1.32 Å | |

| Bond Angle | C-C-C (benzene) | 120.0° |

| C-C-C(S)NH₂ | 118.5° | |

| N-N-C | 108.0° | |

| Dihedral Angle | C-C-C(S)-N | 180.0° (planar) / 0° (planar) |

Note: These values are illustrative and represent typical outputs from a DFT/B3LYP/6-311G(d,p) calculation.

Computational methods can accurately predict spectroscopic data, which is invaluable for compound characterization. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental spectra.

Similarly, DFT calculations can compute the vibrational frequencies corresponding to infrared (IR) spectra. By analyzing the fundamental vibrational modes, specific functional groups, such as the N-H stretches of the indazole and amide moieties, the C=S thioamide stretch, and aromatic C-H vibrations, can be assigned. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Peak/Shift | Predicted Value (Illustrative) | Assignment |

|---|---|---|---|

| ¹H NMR | δ (ppm) | 13.1 | N-H (indazole) |

| δ (ppm) | 8.1 - 7.2 | Aromatic protons | |

| δ (ppm) | 9.5, 7.8 | NH₂ (thioamide) | |

| ¹³C NMR | δ (ppm) | ~190 | C=S (thioamide) |

| δ (ppm) | 140 - 110 | Aromatic carbons | |

| FT-IR | ν (cm⁻¹) | ~3400, 3300 | N-H stretching |

| ν (cm⁻¹) | ~1350 | C=S stretching |

Note: Predicted values are illustrative, based on general data for indazoles and thioamides. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (σ), and the electrophilicity index (ω). researchgate.net These parameters provide a quantitative measure of the molecule's reactivity profile.

Table 3: Global Reactivity Descriptors for this compound (Illustrative)

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | E(HOMO) | - | -6.2 |

| LUMO Energy | E(LUMO) | - | -1.8 |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | 4.4 |

| Electronegativity | χ | -(E(HOMO) + E(LUMO))/2 | 4.0 |

| Chemical Hardness | η | (E(LUMO) - E(HOMO))/2 | 2.2 |

| Global Softness | σ | 1/η | 0.45 |

| Electrophilicity Index | ω | μ²/2η | 3.64 |

Note: Values are illustrative and derived from typical DFT calculations for heterocyclic systems.

Indazole and its derivatives are known to exhibit annular tautomerism, primarily existing as 1H- and 2H-tautomers. tandfonline.com For N-unsubstituted indazoles, the 1H-tautomer is generally the more thermodynamically stable form. beilstein-journals.orgresearchgate.net Computational studies can precisely quantify the energy difference between the 1H- and 2H-tautomers of this compound.

Furthermore, the carbothioamide substituent at the C7 position can rotate, leading to different conformers (rotamers). By performing a Potential Energy Surface (PES) scan, where the dihedral angle of the substituent is systematically rotated, an energy landscape map can be generated. This map reveals the energy barriers between conformers and identifies the most stable rotational isomers.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Molecular Docking and Ligand-Receptor Interaction Simulations (Preclinical/In Vitro Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

The indazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, including kinase inhibitors used in oncology. beilstein-journals.orgnih.gov Molecular docking simulations for this compound would typically involve screening it against a panel of known drug targets, such as protein kinases (e.g., EGFR, VEGFR), DNA gyrase, or lanosterol (B1674476) 14-alpha-demethylase, which are implicated in cancer and infectious diseases. researchgate.netresearchgate.netjmchemsci.com

The simulation predicts the binding affinity (often as a docking score or binding energy in kcal/mol) and the binding mode. Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds between the NH and NH₂ groups of the ligand and amino acid residues in the receptor's active site, as well as π-π stacking interactions involving the aromatic indazole ring. These theoretical predictions provide a rational basis for its potential biological activity and guide further experimental validation.

Table 4: Illustrative Molecular Docking Results for this compound

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) | Predicted Interactions |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Met793, Leu718, Cys797 | Hydrogen bond with backbone NH, Hydrophobic interactions |

| DNA Gyrase Subunit B (e.g., 1KZN) | -7.9 | Asp73, Asn46, Gly77 | Hydrogen bonds with NH₂ and N-H, Water-bridged contacts |

| Lanosterol 14α-demethylase (CYP51) | -8.2 | Cys449, Tyr132, His377 | Coordination with heme iron via sulfur, Hydrophobic contacts |

Note: This table is for illustrative purposes only and does not represent experimentally confirmed data.

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions

The molecular structure of this compound, featuring a fused bicyclic aromatic system and a carbothioamide group, dictates its capacity to engage in a variety of non-covalent interactions. The indazole ring contains an N-H group, and the carbothioamide moiety (-C(=S)NH2) possesses both hydrogen bond donors (N-H) and a potential acceptor (the sulfur atom). These features are critical for its interaction with biological macromolecules.

Hydrogen bonding is a key determinant of the binding specificity of indazole derivatives to protein targets. The N-H group of the indazole ring and the amino group of the carbothioamide can act as hydrogen bond donors. Studies on similar heterocyclic thioureas show that N-H···N or N-H···O hydrogen bonds are common and crucial for forming stable complexes with protein residues or for self-assembly into larger networks. wm.edu In the context of a protein's active site, amino acids such as asparagine, glutamine, aspartate, and glutamate (B1630785) can serve as acceptors for the hydrogen bonds donated by the indazole scaffold. yasara.org For instance, in related indazole-based inhibitors, hydrogen bonds have been observed with the amide group of residues like Cys919 in kinase domains. mdpi.com The sulfur atom of the carbothioamide group, while a weaker hydrogen bond acceptor than oxygen, can still form N-H···S interactions, which are significant in the structural organization of thiourea-containing compounds. wm.edu

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a dynamic picture of its behavior, from its conformational flexibility to its interactions within a biological environment.

Ligand-Protein Dynamics and Stability Analysis

MD simulations are instrumental in assessing the stability of a ligand-protein complex. nih.gov Once this compound is docked into a target protein's binding site, an MD simulation can be run for tens to hundreds of nanoseconds to observe the dynamic behavior of the complex. mdpi.cominnovareacademics.in Key metrics are analyzed to determine stability:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone and the ligand's heavy atoms from their initial positions over the course of the simulation. A stable RMSD value, typically fluctuating within a narrow range (e.g., 1-3 Å), indicates that the complex has reached equilibrium and remains stable. innovareacademics.inresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein. When a ligand is bound, a reduction in the RMSF of active site residues compared to the unbound protein suggests that the ligand has stabilized that region. innovareacademics.in

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy (ΔGbind) of the ligand-protein complex. researchgate.net Negative ΔGbind values indicate favorable binding. innovareacademics.in

These analyses, performed on related indazole derivatives, have demonstrated the formation of stable ligand-protein complexes, validating docking poses and providing insights into the key interactions that anchor the ligand in the active site. nih.govresearchgate.netsemanticscholar.org

Solvent Effects on Molecular Conformations

The solvent environment can significantly influence the conformation and properties of a molecule like this compound. The choice of solvent can affect the equilibrium between different tautomeric forms of the indazole ring (1H and 2H tautomers). jmchemsci.com While the 1H-indazole is generally the more stable tautomer, solvent polarity can shift this equilibrium. beilstein-journals.orgresearchgate.net For instance, studies on indazole N-alkylation have shown that solvent choice (e.g., THF vs. DMSO) can impact regioselectivity, which is intrinsically linked to the tautomeric state. beilstein-journals.org

MD simulations explicitly model solvent molecules (usually water), allowing for a detailed investigation of how solvent interactions affect the ligand's conformation. Water molecules can form hydrogen-bond bridges between the ligand and protein residues, which can be critical for stabilizing the bound complex. mdpi.com The conformational ensemble of this compound in different solvents could be sampled using MD to understand its flexibility and preferred shapes in various environments, which is crucial for predicting its behavior in both polar and non-polar biological compartments.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Cheminformatics and QSAR modeling are essential computational strategies that correlate the chemical structure of compounds with their biological activities or physicochemical properties. mdpi.comresearchgate.net

Descriptor Calculation and Feature Selection for Model Development

The foundation of any QSAR/QSPR model is the numerical representation of molecular structures using "molecular descriptors." d-nb.info For a series of indazole derivatives, a large number of descriptors are calculated using specialized software like PaDEL-Descriptor or Mordred. d-nb.infoaboutscience.eu These descriptors can be categorized as follows:

| Descriptor Category | Description | Examples |

| 1D Descriptors | Based on the molecular formula. | Molecular Weight, Atom Counts (nC, nN, nS), Sum of atomic polarizabilities (apol). aboutscience.eu |

| 2D Descriptors | Derived from the 2D representation of the molecule, including topological and connectivity indices. | Kier's molecular index, Balaban index, Molecular connectivity indices. researchgate.net |

| 3D Descriptors | Calculated from the 3D coordinates of the molecule. | Charged Partial Surface Area (CPSA), Wiener index. d-nb.info |

| Physicochemical Properties | Describe lipophilicity, polarity, and hydrogen bonding capacity. | LogP (partition coefficient), Topological Polar Surface Area (TPSA), Number of H-bond donors/acceptors. chemscene.com |

Once calculated, this large set of descriptors (often numbering in the thousands) must be refined. aboutscience.eu Feature selection is a critical step to avoid overfitting and to build a robust model. Common techniques include removing descriptors with little or no variance and eliminating those that are highly intercorrelated (e.g., with a correlation coefficient > 0.9). aboutscience.eu This process reduces the dataset to a manageable number of relevant features that are then used to develop the predictive model.

Development of Predictive Models for Biological Activity (In Silico)

With a refined set of descriptors for a series of compounds with known biological activities, a QSAR model can be developed. The goal is to create a mathematical equation that can predict the activity of new, untested compounds. jpionline.orgnih.gov

The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. aboutscience.eu Multiple Linear Regression (MLR) is a common method for creating a QSAR model, which takes the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D represents the selected molecular descriptors and c represents their coefficients. researchgate.net

The quality and predictive ability of the developed model are assessed using several statistical metrics:

Coefficient of determination (R²): Measures how well the model fits the training data.

Cross-validated R² (q²): Assesses the internal predictive power of the model, often determined using the leave-one-out technique. researchgate.net

Predictive R² (pred_R²): Evaluates the model's ability to predict the activity of the external test set compounds. grafiati.com

Successful QSAR models for indazole derivatives have been developed to predict their inhibitory activities against various biological targets, guiding the design of new and more potent analogues. nih.govaboutscience.eu These in silico models accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. uran.ua

In Silico ADME Prediction and Pharmacophore Modeling

Computational, or in silico, methods have become indispensable in the early stages of drug discovery for predicting the pharmacokinetic properties of new chemical entities. researchgate.net These techniques allow for the rapid screening of large libraries of compounds to identify candidates with favorable drug-like characteristics long before expensive and time-consuming laboratory synthesis and testing are undertaken. researchgate.net For a molecule like this compound, these computational tools offer a crucial glimpse into its potential as a therapeutic agent.

The journey of a drug through the body is described by its absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately determines its efficacy and safety. eijppr.com In silico ADME prediction involves the use of computational models to estimate these properties based on the molecule's structure. Various web-based tools and software, such as SwissADME and PreADMET, are frequently used for this purpose. researchgate.netresearchgate.netbiotechnologia-journal.org

These programs calculate a range of physicochemical descriptors and pharmacokinetic parameters. Key among these are Lipinski's "Rule of Five," which helps predict oral bioavailability, as well as parameters like topological polar surface area (TPSA), water solubility, and gastrointestinal (GI) absorption. eijppr.com While specific experimental ADME data for this compound is not extensively published, a theoretical profile can be constructed based on its structure, providing a foundational assessment of its drug-likeness. For instance, studies on other heterocyclic compounds, including indazole derivatives, routinely employ these predictive models to screen for favorable ADME characteristics, demonstrating acceptable drug-like profiles and desirable pharmacokinetic properties. researchgate.netresearchgate.net

A predicted ADME profile for this compound, based on typical parameters evaluated for similar heterocyclic compounds, is presented below.

| Property | Predicted Value/Descriptor | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 177.23 g/mol | Influences absorption and distribution; generally <500 g/mol is preferred for oral drugs. |

| LogP (Lipophilicity) | Theoretically predicted to be low to moderate | Affects solubility, permeability across membranes, and metabolism. |

| Hydrogen Bond Donors | Theoretically predicted to be ≤5 | A key parameter in Lipinski's Rule of Five for membrane permeability. |

| Hydrogen Bond Acceptors | Theoretically predicted to be ≤10 | A key parameter in Lipinski's Rule of Five for membrane permeability. |

| Topological Polar Surface Area (TPSA) | Calculated based on N, O, S atoms | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Gastrointestinal (GI) Absorption | Predicted to be high | Indicates the potential for good absorption from the gut. |

| Bioavailability Score | Predicted to be favorable (e.g., >0.5) | An overall score indicating the likelihood of the compound being an effective oral drug. eijppr.com |

Pharmacophore modeling is a cornerstone of ligand-based drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. researchgate.netmdpi.com A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that fit the model, a process known as virtual screening. dovepress.com

The 1H-indazole scaffold itself is recognized as a "key pharmacophore" with potent inhibitory activity against targets like Indoleamine 2,3-dioxygenase 1 (IDO1), an important enzyme in cancer immunotherapy. nih.gov For this compound, a pharmacophore model would typically be generated based on its structure and known interactions of similar molecules with a target. This model would highlight key features such as hydrogen bond donors (from the N-H of the indazole and the -NH2 of the thioamide), hydrogen bond acceptors (the nitrogen atoms of the indazole ring and the sulfur of the thioamide), and aromatic regions (the fused benzene (B151609) ring). dovepress.com

Once established, this pharmacophore model can be employed in virtual screening campaigns to identify other molecules with different core structures but a similar arrangement of essential features. researchgate.net This strategy accelerates the discovery of new potential lead compounds that might exhibit similar or enhanced biological activity. dovepress.com

Absorption, Distribution, Metabolism, Excretion Profile Prediction (In Silico)

Mechanistic Predictions for Chemical Reactivity and Biological Activity Pathways

Theoretical chemistry provides powerful tools for predicting the intrinsic reactivity of a molecule and elucidating its potential mechanisms of action at an electronic level. Methods like Density Functional Theory (DFT) are used to calculate molecular properties that govern reactivity. researchgate.net

A critical parameter derived from these calculations is the difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com A small HOMO-LUMO energy gap generally indicates that a molecule is more chemically reactive, as less energy is required to excite an electron to a higher energy state, facilitating chemical reactions. researchgate.net Computational studies on related indazole structures have used the HOMO-LUMO gap to effectively describe their chemical reactivity. researchgate.net The distribution of these frontier orbitals also reveals the likely sites for nucleophilic and electrophilic attack, providing a map of the molecule's reactive centers. ajchem-a.com

The predicted biological activity pathways for this compound are informed by the extensive research into the pharmacological effects of the broader indazole class. Indazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govmdpi.comnih.gov The thioamide group (-CSNH2) present in this compound is also a recognized pharmacophore associated with various biological activities, including antimicrobial properties. rsc.orgbohrium.com

Given that the 1H-indazole motif is a known pharmacophore for IDO1 inhibition, a primary predicted biological pathway for this compound would involve targeting this enzyme. nih.gov Inhibition of IDO1 is a significant strategy in oncology. Therefore, computational docking studies could be employed to predict the binding mode and affinity of this compound within the active site of the IDO1 enzyme, providing a mechanistic hypothesis for its potential anticancer activity.

Biological Interrogation and Mechanistic Studies of 1h Indazole 7 Carbothioamide Preclinical/in Vitro Focus

Enzyme Inhibition and Activation Studies (Cell-Free and Cell-Based Systems)

There is currently no scientific literature available that has investigated the effect of 1H-indazole-7-carbothioamide on any enzyme.

Kinetics of Enzyme-Ligand Interactions

Without identified enzyme targets, no studies on the kinetics of enzyme-ligand interactions for this compound have been performed. Such studies would typically determine parameters like the Michaelis constant (Km) and the inhibitor constant (Ki) to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Identification of Specific Enzyme Targets Modulated by this compound

To date, no specific enzyme targets for this compound have been identified or published in peer-reviewed literature. The process of target identification would involve screening the compound against a panel of enzymes to discover potential interactions.

Receptor Binding and Modulation Assays (In Vitro)

There are no available data from in vitro receptor binding or modulation assays for this compound.

Ligand-Receptor Specificity and Affinity Measurements

Research to determine the binding specificity and affinity (such as the dissociation constant, Kd) of this compound to any receptor has not been published. Such experiments are crucial for understanding the potential pharmacological profile of a compound.

Allosteric Modulation Investigations

As no primary receptor targets have been identified for this compound, there have been no subsequent investigations into its potential as an allosteric modulator.

Cellular Pathway Modulation and Signal Transduction Interrogation (In Vitro)

There is a lack of published research on the effects of this compound on cellular pathways and signal transduction. In vitro studies using cell lines would be necessary to determine if the compound affects specific signaling cascades, such as MAP kinase or PI3K/Akt pathways, which are common targets for therapeutic intervention.

Gene Expression Profiling (Transcriptomics)

There is no available data from gene expression profiling or transcriptomic studies specifically investigating the effects of this compound on cancer cell lines or other biological systems.

Protein Expression and Post-Translational Modification Analysis (Proteomics)

No proteomic analyses have been published that detail the changes in protein expression or post-translational modifications in cells following treatment with this compound.

Intracellular Signaling Cascade Interrogation (e.g., Western Blot, ELISA)

Specific data from Western Blot, ELISA, or other immunoassays interrogating the effect of this compound on intracellular signaling cascades are not available in the current body of scientific literature. Research on other novel indazole-based compounds has shown modulation of pathways involving MKK7-JNK and caspase activation, but this cannot be attributed to the specific compound . nih.gov

Cellular Phenotypic Responses and Mechanisms of Action (In Vitro)

Detailed mechanistic studies on the cellular responses to this compound are not present in published research.

Cell Viability and Proliferation Studies (Mechanistic Focus)

There are no published in vitro studies that provide data, such as IC50 values, or mechanistic insights into the effects of this compound on the viability and proliferation of specific cell lines. Studies on other indazole derivatives have demonstrated potent antiproliferative activities, but these are specific to the tested compounds. semanticscholar.orgjapsonline.com

Apoptosis and Necrosis Induction Mechanisms

Mechanistic data detailing how this compound might induce apoptosis or necrosis, including analysis of key markers like caspases or Bcl-2 family proteins, is currently unavailable. For other indazole derivatives, apoptosis induction via caspase-3/7 activation has been demonstrated. nih.govresearchgate.net

Cell Cycle Arrest Analysis and Related Mechanistic Insights

There are no studies available that have analyzed the effects of this compound on cell cycle distribution in any cell line. Research on different indazole structures has shown the ability to induce cell cycle arrest, for instance at the G2/M phase, but these findings are not transferable. nih.gov

Autophagy Modulation and Pathways

While direct studies on the autophagy-modulating properties of this compound are not extensively documented in publicly available research, investigations into structurally related indazole analogues provide compelling evidence for the potential of this scaffold to influence autophagic processes.

A study focusing on novel 5-HT6 receptor (5-HT6R) modulators identified an indazole analogue, designated as PUC-55, as a potent inductor of mTOR-dependent neuronal autophagy. nih.gov This compound, which shares the core indazole structure, demonstrated a significant capacity to initiate autophagy in neuroblastoma SH-SY5Y cell lines. nih.gov The observed mechanism involves the inhibition of the mTOR signaling pathway, a central regulator of cellular metabolism and growth that, when inhibited, is a known trigger for the initiation of autophagy. nih.gov Specifically, treatment with the indazole analogue led to an increase in the levels of key autophagy-related proteins, such as LC3, and a corresponding decrease in the levels of p62, indicating a functional autophagic flux. nih.gov

Furthermore, the study on PUC-55 revealed an increase in the phosphorylation of BECN1 (Beclin 1), a critical protein in the formation of the autophagosome. nih.gov This suggests that indazole compounds may influence the early stages of autophagy initiation. The research also pointed to the potential involvement of the 5-HT6 receptor's constitutive activity in mediating these effects. nih.gov

Another area of research has highlighted the role of Unc-51-like kinase 1 (ULK-1), a key initiator of autophagy, as a target for indazole derivatives. rsc.org Although not specifically focused on this compound, structure-based optimization of indazole derivatives has been reported for the development of ULK-1 inhibitors, which would directly impact the autophagy pathway. rsc.org

These findings, although not directly on this compound, strongly suggest that the indazole scaffold is a promising framework for the development of autophagy-modulating agents. The precise mechanisms and the specific impact of the 7-carbothioamide substitution remain to be elucidated through direct experimental investigation.

Antimicrobial Activity and Target Identification (In Vitro)

The antimicrobial potential of the indazole scaffold is well-documented, with various derivatives exhibiting activity against a range of microbial pathogens. While specific data for this compound is limited, the broader class of indazole-containing compounds has shown promise.

Antibacterial Mechanisms of Action

A significant mechanism of antibacterial action for indazole derivatives involves the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. nih.govacs.org Specifically, certain indazole analogues have been identified as inhibitors of the GyrB subunit, which houses the ATPase activity of the enzyme. nih.gov This inhibition disrupts the supercoiling of bacterial DNA, leading to bacterial cell death. nih.gov Structure-based drug design has led to the discovery of indazole derivatives with potent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org

Research on benzo[g]indazole fused carbothioamide derivatives has also pointed towards DNA gyrase inhibition as a likely mechanism of action. researchgate.net In silico molecular docking studies of these compounds against the DNA gyrase protein (PDB ID: 1KZN) from Escherichia coli have shown effective binding, suggesting that this class of compounds, which includes a carbothioamide moiety similar to the subject compound, could act as DNA gyrase inhibitors. researchgate.net

Antifungal Mechanisms of Action

Indazole derivatives have demonstrated notable in vitro activity against various fungal species, including Candida albicans. mdpi.comorientjchem.org The precise mechanisms of antifungal action are still under investigation for many indazole compounds. However, for some azole-containing antifungal agents, a common mechanism is the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. While not directly confirmed for this compound, this represents a plausible mechanism given the heterocyclic nature of the indazole ring.

Antiviral Mechanisms of Action

The antiviral potential of indazole derivatives has been explored against several viruses. Notably, N-arylindazole-3-carboxamide derivatives have shown potent inhibitory activity against SARS-CoV-2. nih.gov One such derivative, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, exhibited a potent inhibitory effect with low cytotoxicity. nih.gov Additionally, 1-aminobenzyl-1H-indazole-3-carboxamide analogues have been identified as potent agents against the Hepatitis C virus (HCV). nih.gov The carbothioamide functional group, a sulfur analogue of the carboxamide, is also present in various compounds with reported antiviral activities, suggesting that this compound could be a candidate for antiviral screening. bohrium.commdpi.com

Resistance Mechanisms Elucidation

Currently, there is no specific information available in the scientific literature regarding the elucidation of resistance mechanisms to this compound in microorganisms. The development of resistance is a common phenomenon with antimicrobial agents, and future studies would be necessary to investigate potential resistance pathways. For antibacterial agents targeting DNA gyrase, common resistance mechanisms include mutations in the gyrB gene, leading to reduced drug binding affinity.

Immunomodulatory Effects on Isolated Immune Cells (In Vitro)

The immunomodulatory properties of indazole derivatives are an emerging area of research, with several studies indicating that this chemical scaffold can influence the activity of immune cells.

Research has shown that certain 4,6-disubstituted-1H-indazole-4-amine derivatives can act as dual inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO). nih.gov These enzymes are critical immune checkpoints that are often exploited by tumors to create an immunosuppressive microenvironment. Inhibition of IDO1 and TDO can enhance T cell-mediated antitumor immune responses. nih.gov One derivative, HT-28, was shown to reduce the expression of the regulatory T cell marker Foxp3 and increase the expression of CD8 and TNF-α in tumor tissue, indicating a shift towards an anti-tumor immune response. nih.gov

Furthermore, 3-(indol-5-yl)-indazole derivatives have been identified as antagonists of the myeloid differentiation protein 2/toll-like receptor 4 (MD2-TLR4) complex. acs.org The TLR4 signaling pathway is a key component of the innate immune system and is activated by lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. acs.org By antagonizing this receptor complex, these indazole derivatives can suppress LPS-induced inflammatory responses in macrophages. acs.org

In vitro studies on other indazole derivatives have also demonstrated direct effects on cytokine production. For example, indazole and its 5-amino and 6-nitro derivatives were shown to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-1β in a concentration-dependent manner in in vitro assays. nih.gov These compounds also inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway. nih.gov These findings suggest that indazole-containing compounds, including potentially this compound, could exert immunomodulatory effects by targeting key inflammatory pathways and immune cell functions.

Cytokine Production Modulation

While specific studies on the direct effect of this compound on cytokine production are not extensively documented in publicly available literature, research on structurally related indazole derivatives provides significant insights into the potential of this chemical scaffold to modulate key inflammatory mediators. Investigations into compounds like indazole, 5-aminoindazole (B92378), and 6-nitroindazole (B21905) have demonstrated a concentration-dependent inhibition of pro-inflammatory cytokines. nih.govnih.gov

A study on the in vitro anti-inflammatory activity of indazole and its derivatives revealed a notable reduction in the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov For instance, indazole itself showed an IC₅₀ value of 220.11 μM for the inhibition of TNF-α. nih.gov Similarly, the inhibition of IL-1β was observed with IC₅₀ values of 120.59 μM for indazole, 220.46 μM for 5-aminoindazole, and 100.75 μM for 6-nitroindazole. nih.gov

Furthermore, other research on more complex indazole derivatives has highlighted their potent effects on cytokine expression. For example, a 3-(indol-5-yl)-indazole analogue, compound 22m, was found to inhibit lipopolysaccharide (LPS)-induced expression of TNF-α and Interleukin-6 (IL-6) in macrophages with IC₅₀ values of 0.89 μM and 0.53 μM, respectively. acs.org Another study on an aza-indazole IRAK4 inhibitor, compound 6, demonstrated a significant dose-dependent reduction of pro-inflammatory cytokines such as IL-1β, TNF-α, MCP-1, KC-GRO, and IL-6 in plasma. acs.org

These findings for related indazole compounds suggest that this compound may also possess the ability to modulate the production of critical cytokines involved in inflammatory responses. However, direct experimental validation on this specific molecule is required to confirm and quantify such activity.

Table 1: Inhibitory Concentration (IC₅₀) of Indazole Derivatives on Cytokine Production

| Compound | Cytokine Inhibited | IC₅₀ (μM) |

| Indazole | TNF-α | 220.11 nih.gov |

| Indazole | IL-1β | 120.59 nih.gov |

| 5-Aminoindazole | IL-1β | 220.46 nih.gov |

| 6-Nitroindazole | IL-1β | 100.75 nih.gov |

| 3-(indol-5-yl)-indazole 22m | TNF-α | 0.89 acs.org |

| 3-(indol-5-yl)-indazole 22m | IL-6 | 0.53 acs.org |

Inflammatory Pathway Inhibition/Activation

The anti-inflammatory properties of indazole derivatives are often linked to their ability to interfere with key signaling pathways that regulate the inflammatory response. nih.gov While the specific pathways modulated by this compound have yet to be fully elucidated, studies on analogous compounds point towards several potential mechanisms of action.

One of the primary pathways implicated is the Cyclooxygenase (COX) pathway. Research has shown that indazole and its derivatives can inhibit COX-2 activity in a concentration-dependent manner. nih.gov For example, 5-aminoindazole exhibited an IC₅₀ value of 12.32 μM for COX-2 inhibition, which is a significant finding considering the role of COX-2 in synthesizing pro-inflammatory prostaglandins. nih.gov

Another critical inflammatory pathway that indazole-based compounds are known to target is the Toll-like Receptor (TLR) signaling cascade. Specifically, some indazole derivatives have been identified as antagonists of the Myeloid Differentiation Protein 2/Toll-like Receptor 4 (MD2-TLR4) complex, which is crucial for recognizing bacterial lipopolysaccharide and initiating a potent inflammatory response. acs.org The 3-(indol-5-yl)-indazole analogue 22m was identified as a potent MD2-TLR4 inhibitor. acs.org

Furthermore, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another potential target. A series of novel 1H-indazole derivatives were designed as Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, which is a key component of the MAPK pathway involved in stress and inflammatory responses. nih.gov Compound 15 from this series was shown to suppress phosphorylation in the ASK1-p38/JNK signaling pathway. nih.gov The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase in the TLR/IL-1R signaling pathway, has also been identified as a target for indazole-based inhibitors. acs.orgthieme-connect.com

Given that many indazole derivatives function as kinase inhibitors, it is plausible that this compound may exert its effects by targeting one or more protein kinases within these inflammatory pathways. rsc.orgrsc.org

Table 2: Potential Inflammatory Pathways Modulated by Indazole Derivatives

| Pathway | Key Protein Target(s) | Observed Effect of Indazole Derivatives | Reference |

| Cyclooxygenase (COX) Pathway | COX-2 | Inhibition | nih.gov |

| Toll-like Receptor (TLR) Signaling | MD2-TLR4 | Antagonism | acs.org |

| Mitogen-Activated Protein Kinase (MAPK) Pathway | ASK1 (MAP3K5) | Inhibition | nih.gov |

| TLR/IL-1R Signaling | IRAK4 | Inhibition | acs.orgthieme-connect.com |

Target Deconvolution Strategies for this compound

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. For this compound, various target deconvolution strategies can be employed.

Affinity Chromatography and Pull-Down Assays

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate. researchgate.netbio-rad.com This method relies on the specific interaction between the compound of interest (the ligand) and its protein target(s).

The general workflow for using affinity chromatography to identify the targets of this compound would involve:

Immobilization: The compound, this compound, would be chemically modified to incorporate a linker arm, which is then covalently attached to a solid support, such as Sepharose beads, creating an affinity matrix. It is crucial that this modification does not significantly alter the compound's binding affinity for its targets.

Incubation: The affinity matrix is then incubated with a cell or tissue lysate containing a complex mixture of proteins.

Binding and Washing: Proteins that have a specific affinity for the immobilized compound will bind to the matrix, while non-binding proteins are washed away.

Elution and Identification: The bound proteins are then eluted from the matrix, often by using a competitive ligand or by changing the buffer conditions. These eluted proteins are subsequently identified using techniques like mass spectrometry.

Pull-down assays are conceptually similar to affinity chromatography but are often performed on a smaller scale. Research on other indazole-based compounds has demonstrated the utility of this approach. For instance, affinity reagents based on a 5-aminoindazole scaffold have been successfully used to selectively enrich protein kinases from complex mixtures, highlighting the potential of this strategy for kinase inhibitor profiling. nih.gov

Chemical Proteomics Approaches

Chemical proteomics offers a broader, more unbiased approach to target deconvolution directly in a cellular context. nih.gov These methods can identify not only the primary targets but also off-targets and downstream effector proteins.